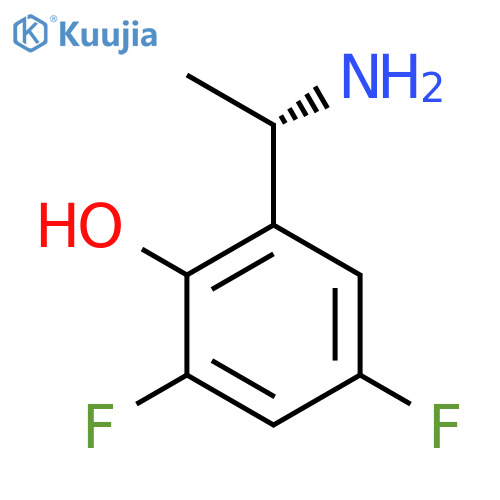

Cas no 1241682-74-5 (2-(1S)-1-aminoethyl-4,6-difluorophenol)

2-(1S)-1-aminoethyl-4,6-difluorophenol 化学的及び物理的性質

名前と識別子

-

- 2-(1S)-1-aminoethyl-4,6-difluorophenol

- (S)-2-(1-aminoethyl)-4,6-difluorophenol

- 1241682-74-5

- EN300-1859639

- AKOS006294879

- 2-[(1S)-1-aminoethyl]-4,6-difluorophenol

-

- インチ: 1S/C8H9F2NO/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-4,12H,11H2,1H3/t4-/m0/s1

- InChIKey: KQTCENUBEJTCLA-BYPYZUCNSA-N

- SMILES: FC1=CC(=CC(=C1O)[C@H](C)N)F

計算された属性

- 精确分子量: 173.06522023g/mol

- 同位素质量: 173.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- XLogP3: 1.6

2-(1S)-1-aminoethyl-4,6-difluorophenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859639-0.1g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-10g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 10g |

$3929.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-1g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-0.05g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-5.0g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1859639-0.5g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-10.0g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1859639-1.0g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1859639-2.5g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1859639-5g |

2-[(1S)-1-aminoethyl]-4,6-difluorophenol |

1241682-74-5 | 5g |

$2650.0 | 2023-09-18 |

2-(1S)-1-aminoethyl-4,6-difluorophenol 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

2-(1S)-1-aminoethyl-4,6-difluorophenolに関する追加情報

Introduction to 2-(1S)-1-aminoethyl-4,6-difluorophenol (CAS No. 1241682-74-5) and Its Applications in Modern Chemical Biology

2-(1S)-1-aminoethyl-4,6-difluorophenol, identified by the chemical identifier CAS No. 1241682-74-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a chiral center at the (1S) configuration and the presence of fluorine atoms at the 4 and 6 positions of the phenol ring, exhibits a range of properties that make it a valuable candidate for further exploration in drug discovery and molecular recognition.

The structural motif of 2-(1S)-1-aminoethyl-4,6-difluorophenol combines the versatility of an aminoethyl side chain with the rigidity and electronic properties imparted by the fluoro-substituted phenol backbone. This combination has been leveraged in recent studies to develop novel molecular probes and therapeutic agents. The fluorine atoms, in particular, play a crucial role in modulating the electronic environment of the aromatic ring, which can influence both the reactivity and binding affinity of the compound towards biological targets.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve pharmacokinetic profiles, leading to more effective drug candidates. 2-(1S)-1-aminoethyl-4,6-difluorophenol is no exception, with its fluorinated phenol core serving as a scaffold for designing molecules with tailored biological activities.

One of the most compelling aspects of 2-(1S)-1-aminoethyl-4,6-difluorophenol is its potential as a building block for more complex molecular architectures. The presence of both an amino group and a hydroxyl group on the same aromatic ring provides multiple sites for functionalization, allowing chemists to design molecules with specific interactions with biological targets. This flexibility has been exploited in recent synthetic efforts aimed at developing novel inhibitors of enzymes involved in inflammatory pathways.

Recent studies have demonstrated that derivatives of 2-(1S)-1-aminoethyl-4,6-difluorophenol exhibit promising activity against various therapeutic targets. For instance, modifications to the aminoethyl side chain have led to compounds with potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. These findings highlight the compound's potential as a lead molecule for drug development.

The chiral center at the (1S) configuration is another critical feature of 2-(1S)-1-aminoethyl-4,6-difluorophenol. Enantiomeric purity is often crucial in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. The stereochemical integrity of this compound ensures that its interactions with biological targets are predictable and controllable, which is essential for developing safe and effective drugs.

Advances in computational chemistry have also played a significant role in understanding the behavior of 2-(1S)-1-aminoethyl-4,6-difluorophenol. Molecular modeling studies have provided insights into how the compound interacts with its biological targets at the atomic level. These insights have guided synthetic modifications aimed at optimizing its binding affinity and selectivity. For example, computational simulations have helped identify key residues on the target protein that can be exploited to enhance binding interactions.

The versatility of 2-(1S)-1-aminoethyl-4,6-difluorophenol extends beyond its use as a lead molecule for drug development. It has also been explored as a component in chemical probes designed to study biological processes at a molecular level. These probes can provide valuable information about enzyme mechanisms and signaling pathways, contributing to our understanding of disease processes and potential therapeutic interventions.

In conclusion, 2-(1S)-1-aminoethyl-4,6-difluorophenol (CAS No. 1241682-74-5) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features, including the chiral center at the (1S) configuration and the presence of fluorine atoms at positions 4 and 6, make it a versatile scaffold for designing molecules with tailored biological activities. Recent studies highlight its potential as a lead molecule for drug development and as a component in chemical probes for studying biological processes.

1241682-74-5 (2-(1S)-1-aminoethyl-4,6-difluorophenol) Related Products

- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)

- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)

- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)

- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)

- 2034997-57-2((2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)

- 2137943-26-9(Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)

- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)

- 1017082-78-8(4-Methyl-3-benzyloxybenzoic acid methyl ester)